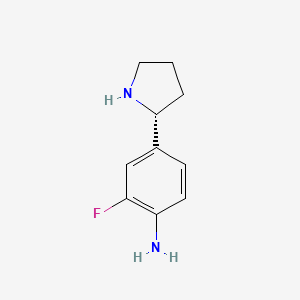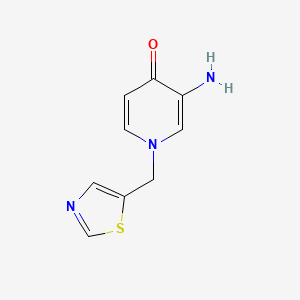
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiazole and a dihydropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, which is known for its biological activity, and the dihydropyridine ring, which is a key structure in many pharmacologically active compounds, makes this compound a promising candidate for further research and development.
準備方法
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
化学反応の分析
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
科学的研究の応用
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
類似化合物との比較
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dihydropyridine derivatives: These compounds share the dihydropyridine ring and are often used as calcium channel blockers in the treatment of cardiovascular diseases.
Thiazole-dihydropyridine hybrids: These compounds combine both rings and may have enhanced or unique biological activities compared to compounds with only one of the rings. The uniqueness of this compound lies in its specific combination of the thiazole and dihydropyridine rings, which may confer distinct properties and activities not found in other compounds.
特性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
InChIキー |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


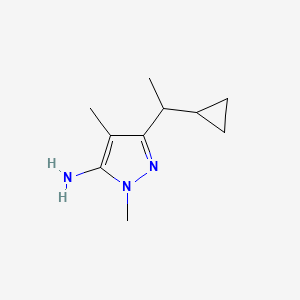
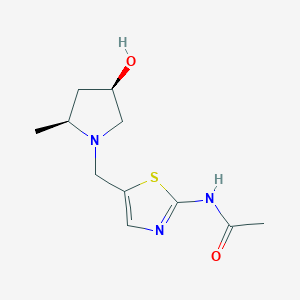

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
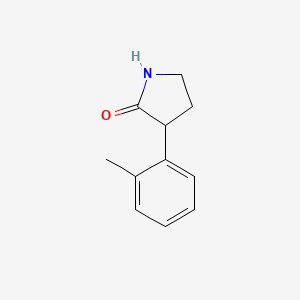
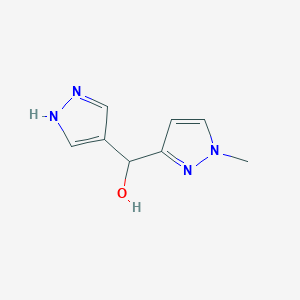
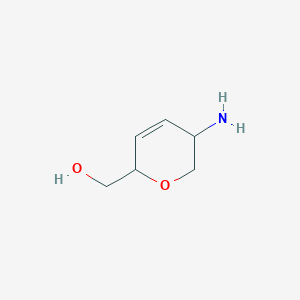


![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
